Boc-3,5-diiodo-L-thyronine

Beschreibung

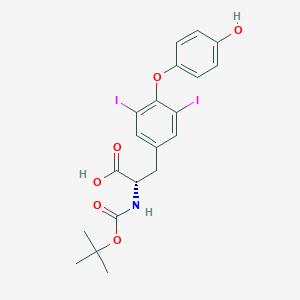

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21I2NO6/c1-20(2,3)29-19(27)23-16(18(25)26)10-11-8-14(21)17(15(22)9-11)28-13-6-4-12(24)5-7-13/h4-9,16,24H,10H2,1-3H3,(H,23,27)(H,25,26)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GITVZOAWZWYUTL-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)I)OC2=CC=C(C=C2)O)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21I2NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437729 | |

| Record name | Boc-3,5-diiodo-L-thyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

625.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178877-78-6 | |

| Record name | Boc-3,5-diiodo-L-thyronine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Technical-Guide-to-the-Synthesis-of-T2-Analogs-from-Boc-3,5-Diiodo-L-Thyronine

An In-depth Technical Guide on the Strategic Synthesis of 3,5-Diiodo-L-thyronine (T2) Analogs from a Boc-Protected Precursor

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3,5-diiodo-L-thyronine (T2) analogs, utilizing N-tert-butoxycarbonyl (Boc)-3,5-diiodo-L-thyronine as a pivotal synthetic precursor. It is designed for researchers, medicinal chemists, and professionals in drug development who are engaged in the exploration of novel thyromimetic agents. The guide elucidates the strategic importance of the Boc protecting group, details key synthetic methodologies including iodination and cross-coupling reactions, and provides step-by-step protocols for the synthesis, purification, and characterization of these compounds. Furthermore, it delves into the burgeoning therapeutic potential of T2 analogs in metabolic diseases, supported by an understanding of their unique biological activities.

Introduction: The Emerging Significance of T2 and its Analogs

For many years, 3,5-diiodo-L-thyronine (T2) was largely considered an inactive metabolite of the principal thyroid hormones, thyroxine (T4) and 3,3',5-triiodo-L-thyronine (T3).[1][2] However, a growing body of research has illuminated its distinct biological activities, independent of the classical thyroid hormone receptor (THR)-mediated genomic pathways.[1][2] T2 has been shown to rapidly stimulate mitochondrial respiration and resting metabolic rate, prevent diet-induced obesity, and ameliorate liver steatosis in animal models, often without the thyrotoxic side effects associated with T3 administration.[3][4][5] These favorable metabolic effects have positioned T2 and its synthetic analogs as promising candidates for the treatment of metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease.[4][5][6]

The synthesis of novel T2 analogs allows for the systematic exploration of structure-activity relationships (SAR), aiming to enhance therapeutic efficacy and tissue selectivity while minimizing potential off-target effects. The strategic use of protecting groups is fundamental to the successful synthesis of these complex molecules. This guide focuses on the application of the tert-butoxycarbonyl (Boc) group for the protection of the α-amino functionality of 3,5-diiodo-L-thyronine, a critical intermediate in the elaboration of diverse T2 analogs.

The Strategic Role of the Boc Protecting Group

In the multi-step synthesis of T2 analogs, the protection of the α-amino group of the thyronine backbone is essential to prevent unwanted side reactions during subsequent chemical transformations. The Boc group is a widely employed protecting group in peptide and amino acid chemistry due to its distinct advantages:[7][][9]

-

Ease of Introduction: The Boc group is readily introduced onto the amino group of an amino acid by reaction with di-tert-butyl dicarbonate (Boc-anhydride).[10]

-

Stability: It is stable under a wide range of reaction conditions, including those employed for iodination and cross-coupling reactions.[]

-

Facile Cleavage: The Boc group can be removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), which are orthogonal to many other protecting groups used in complex molecule synthesis.[10][11]

The use of Boc-3,5-diiodo-L-thyronine as a precursor provides a stable, versatile platform for the synthesis of a library of T2 analogs with modifications at various positions of the thyronine scaffold.

Core Synthetic Strategies and Methodologies

The synthesis of T2 analogs from Boc-3,5-diiodo-L-thyronine generally involves two key strategic approaches: further functionalization of the di-iodinated thyronine core or the de novo construction of the thyronine backbone followed by selective iodination.

Synthesis of the Boc-3,5-diiodo-L-tyrosine Intermediate

A common starting point for the synthesis of Boc-3,5-diiodo-L-thyronine is the selective iodination of Boc-L-tyrosine.

Experimental Protocol: Iodination of Boc-L-tyrosine methyl ester [12][13]

-

Dissolution: Dissolve Boc-L-tyrosine methyl ester in a suitable solvent such as dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

-

Iodination: Add N-iodosuccinimide (NIS) portion-wise to the stirring solution. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extraction and Purification: Extract the product with an organic solvent like ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography to yield Boc-3,5-diiodo-L-tyrosine methyl ester.[13]

Construction of the Diphenyl Ether Linkage: Cross-Coupling Reactions

A critical step in the synthesis of the thyronine scaffold is the formation of the diphenyl ether bond. Modern organometallic cross-coupling reactions have become the methods of choice for this transformation due to their efficiency and functional group tolerance.[14][15][16] The Suzuki-Miyaura coupling is a prominent example.[16][17]

Conceptual Workflow: Suzuki-Miyaura Cross-Coupling

In this approach, an aryl boronic acid or ester is coupled with an aryl halide in the presence of a palladium catalyst and a base. For the synthesis of Boc-3,5-diiodo-L-thyronine, this would typically involve the coupling of Boc-3,5-diiodo-L-tyrosine (or its derivative) with a suitably substituted phenylboronic acid.

Experimental Protocol: Copper-Mediated Biaryl Ether Formation [12]

-

Reactant Preparation: In a flame-dried, argon-flushed round-bottom flask, combine the aryl boronic acid (e.g., 4-(triisopropyl)silyloxyphenyl boronic acid), a suitable base (e.g., diisopropylethylamine and pyridine), and a copper(II) catalyst (e.g., copper(II) acetate) in an anhydrous solvent like DCM.

-

Addition of Tyrosine Derivative: Add a solution of Boc-3,5-diiodo-L-tyrosine methyl ester in DCM to the reaction mixture.

-

Reaction: Stir the mixture at room temperature under an inert atmosphere for an extended period (e.g., 48 hours), monitoring the progress by TLC.

-

Workup and Purification: Upon completion, the reaction is worked up by filtration and extraction. The crude product is then purified by flash column chromatography.

Deprotection and Final Analog Synthesis

Once the Boc-protected T2 core is synthesized, the Boc group can be removed to liberate the free amine, which can then be further functionalized if desired.

Experimental Protocol: Boc Deprotection [11]

-

Cleavage Cocktail: Treat the Boc-protected T2 analog with a solution of trifluoroacetic acid (TFA) in DCM. Scavengers such as triisopropylsilane may be added to prevent side reactions.

-

Reaction: Stir the mixture at room temperature for a specified time (e.g., 1-2 hours).

-

Isolation: Remove the TFA and solvent under reduced pressure. The resulting crude product can be precipitated with a non-polar solvent like diethyl ether and collected by filtration.

The deprotected T2 analog can then be subjected to further synthetic transformations, such as N-alkylation or acylation, to generate a diverse library of compounds for biological evaluation.

Purification and Characterization of T2 Analogs

The purity and structural integrity of the synthesized T2 analogs are paramount for accurate biological testing. A combination of chromatographic and spectroscopic techniques is employed for their purification and characterization.

| Technique | Purpose | Typical Observations/Data |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and purification. | A single, sharp peak in the chromatogram indicates high purity. Retention time is characteristic of the compound. |

| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. | The observed molecular ion peak should correspond to the calculated molecular weight of the target compound. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Elucidation of the chemical structure. | The chemical shifts, integration, and coupling patterns of the signals provide detailed information about the arrangement of atoms in the molecule. |

Table 1: Key Analytical Techniques for T2 Analog Characterization

Biological Evaluation and Therapeutic Potential

The synthesized T2 analogs are typically evaluated for their biological activity in a series of in vitro and in vivo assays.

-

In Vitro Assays:

-

Mitochondrial Respiration Assays: To assess the direct effects of the analogs on mitochondrial oxygen consumption in isolated mitochondria or cultured cells.[1][2]

-

Thyroid Hormone Receptor Binding Assays: To determine the affinity of the analogs for the different thyroid hormone receptor isoforms (TRα and TRβ).[18]

-

-

In Vivo Studies:

-

Metabolic Studies in Rodent Models: To evaluate the effects of the analogs on resting metabolic rate, body weight, fat mass, and glucose homeostasis in models of obesity and diabetes.[5][6]

-

Assessment of Thyromimetic Side Effects: To monitor for potential adverse effects on the heart, bone, and the hypothalamic-pituitary-thyroid axis.[6]

-

The goal of these studies is to identify T2 analogs with potent and selective metabolic actions, devoid of the classical thyrotoxic effects associated with T3.

Conclusion

Boc-3,5-diiodo-L-thyronine is a highly valuable and versatile precursor for the synthesis of a wide range of T2 analogs. The strategic application of the Boc protecting group, in conjunction with modern synthetic methodologies such as organometallic cross-coupling reactions, enables the efficient and controlled construction of these complex molecules. The continued exploration of the structure-activity relationships of T2 analogs holds significant promise for the development of novel therapeutics for the treatment of metabolic diseases. This guide provides a foundational framework for researchers and drug development professionals to design and execute the synthesis of innovative T2 analogs with the potential to address unmet medical needs.

References

- Vertex AI Search. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods Mol Biol. 1047:65-80.

-

AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link].

-

Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Available from: [Link].

- Goglia, F. (2005). Biological effects of 3,5-diiodothyronine (T(2)). Biochemistry (Mosc), 70(2), 164-72.

- Goglia, F. (2005). Biological Effects of 3,5-Diiodothyronine (T2). Biochemistry (Moscow), 70(2), 164-172.

- Moreno, M., et al. (2017). 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. Frontiers in Endocrinology, 8, 5.

- Hernandez, A. (2015). 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects?. Endocrinology, 156(1), 5-8.

- Hackenmueller, S. A., & Scanlan, T. S. (2011). THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE.

- Burger, A. G., et al. (1983). Ether link cleavage is the major pathway of iodothyronine metabolism in the phagocytosing human leukocyte and also occurs in vivo in the rat.

- Moreno, M., et al. (2011). Direct and rapid effects of 3,5-diiodo-L-thyronine (T2). Frontiers in Physiology, 2, 2.

-

ResearchGate. Synthesis of compound 13 starting from 3,5‐diiodo‐L‐thyronine through.... Available from: [Link].

- Burger, A. G., et al. (1983). Ether Link Cleavage Is the Major Pathway of Iodothyronine Metabolism in the Phagocytosing Human Leukocyte and also Occurs In Vivo in the Rat.

- Jorgensen, E. C., et al. (1988). Thyroid hormone analogs. Synthesis of 3'-substituted 3,5-diiodo-L-thyronines and quantitative structure-activity studies of in vitro and in vivo thyromimetic activities in rat liver and heart. Journal of Medicinal Chemistry, 31(1), 37-54.

- Glinni, D., et al. (2017). Action of Thyroid Hormones, T3 and T2, on Hepatic Fatty Acids: Differences in Metabolic Effects and Molecular Mechanisms. International Journal of Molecular Sciences, 18(4), 739.

- Busiello, R. A., et al. (2022). Potential Applications of Thyroid Hormone Derivatives in Obesity and Type 2 Diabetes: Focus on 3,5-Diiodothyronine (3,5-T2) in Psammomys obesus (Fat Sand Rat) Model. International Journal of Molecular Sciences, 23(15), 8201.

-

ResearchGate. Expression, purification and characterization of the T1 and T2 channels.... Available from: [Link].

-

Wikipedia. Ether cleavage. Available from: [Link].

- Balsam, A., et al. (1981). Formation of diiodotyrosine from thyroxine. Ether-link cleavage, an alternate pathway of thyroxine metabolism.

- Hackenmueller, S. A., & Scanlan, T. S. (2011). The Synthesis of 13C9-15N-Labeled 3,5-Diiodothyronine and Thyroxine.

-

Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. Available from: [Link].

-

CUSABIO. Thyroid hormone synthesis. Available from: [Link].

- Civitareale, D., et al. (1993). Purification and characterization of thyroid transcription factor 2. The Biochemical journal, 294 ( Pt 3), 737-41.

-

ResearchGate. Preparative purification of T2/nanobody complexes. Purified T2 channel.... Available from: [Link].

-

CEM Corporation. Organometallic cross-coupling reactions. Available from: [Link].

-

ResearchGate. Possible pathways of T2 production. Dio2, type II deiodinase; Dio3,.... Available from: [Link].

-

Fiveable. Organometallic Coupling Reactions | Organic Chemistry Class Notes. Available from: [Link].

-

The Organic Chemist. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. Available from: [Link].

- Jorgensen, E. C., et al. (1988). Thyroid hormone analogues. Synthesis of 3'-substituted 3,5-diiodo-L-thyronines and quantitative structure-activity studies of in vitro and in vivo thyromimetic activities in rat liver and heart. Journal of medicinal chemistry, 31(1), 37-54.

-

Chemistry LibreTexts. (2024). 10.7: Organometallic Coupling Reactions. Available from: [Link].

- Jiang, Y., & Gralla, J. D. (2011). Purification & characterization of transcription factors. Biochimica et biophysica acta, 1819(7), 741-746.

-

OpenStax. (2023). 10.7 Organometallic Coupling Reactions. In Organic Chemistry. OpenStax. Available from: [Link].

- Köhrle, J. (2019). 3,5-T2—A Janus-Faced Thyroid Hormone Metabolite Exerts Both Canonical T3-Mimetic Endocrine and Intracrine Hepatic Action. Frontiers in Endocrinology, 10, 401.

- Li, Y., et al. (2009). Expression, purification and characterization of aprotinin and a human analogue of aprotinin. Peptides, 30(4), 674-9.

Sources

- 1. Biological effects of 3,5-diiodothyronine (T(2)) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. protein.bio.msu.ru [protein.bio.msu.ru]

- 3. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Action of Thyroid Hormones, T3 and T2, on Hepatic Fatty Acids: Differences in Metabolic Effects and Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. peptide.com [peptide.com]

- 12. THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. Organometallic cross-coupling reactions [cem.com]

- 15. fiveable.me [fiveable.me]

- 16. 10.7 Organometallic Coupling Reactions - Organic Chemistry | OpenStax [openstax.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Thyroid hormone analogues. Synthesis of 3'-substituted 3,5-diiodo-L-thyronines and quantitative structure-activity studies of in vitro and in vivo thyromimetic activities in rat liver and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Unveiling a Key Intermediate in Thyroid Hormone Research

An In-Depth Technical Guide to N-Boc-3,5-diiodo-L-thyronine: Properties, Synthesis, and Application

N-Boc-3,5-diiodo-L-thyronine is a synthetically modified derivative of the endogenous thyroid hormone metabolite, 3,5-diiodo-L-thyronine (T2). Its structure features the characteristic di-iodinated inner tyrosine ring linked to a hydroxyphenyl outer ring, with the critical addition of a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino moiety. This Boc group is instrumental for researchers, offering enhanced stability and solubility in organic solvents, which facilitates its use in complex multi-step chemical syntheses, particularly in peptide synthesis and the development of novel thyroid hormone analogues.[1]

While not a biologically active hormone itself in this protected form, Boc-3,5-diiodo-L-thyronine serves as a crucial and versatile intermediate. It provides a stable and readily manipulable molecular scaffold for investigating the structure-activity relationships of thyromimetic compounds.[2] The study of its deprotected form, T2, is an active area of research, with investigations into its distinct metabolic effects, which appear to differ from the classical thyroid hormones T3 and T4.[3][4][5][6] T2 is explored for its potential to increase resting metabolic rate and influence lipid metabolism, potentially acting through mechanisms that are not solely dependent on nuclear thyroid hormone receptors (TRs), with mitochondria being a significant proposed target.[4][7] This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and core applications of N-Boc-3,5-diiodo-L-thyronine for professionals in chemical biology and drug development.

Physicochemical and Structural Characteristics

The defining features of N-Boc-3,5-diiodo-L-thyronine are its iodinated aromatic rings and the bulky, lipophilic Boc protecting group. The two iodine atoms on the inner phenyl ring are critical for its classification as a thyronine derivative and significantly increase its molecular weight and influence its electronic properties. The Boc group sterically hinders the amine, preventing unwanted side reactions during subsequent synthetic steps and modifying the molecule's overall polarity.

Core Physicochemical Data

For ease of reference, the key quantitative properties of N-Boc-3,5-diiodo-L-thyronine are summarized below. These values are essential for experimental design, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 178877-78-6 | [8][9][10] |

| Molecular Formula | C₂₀H₂₁I₂NO₆ | [8][9] |

| Molecular Weight | 625.2 g/mol | [8][9][10] |

| Appearance | White to off-white solid | [1] (Inferred from related compounds) |

| Purity | Typically ≥99% | [9] |

| Storage | Store at -20°C for long-term stability | [][12] (Inferred from related compounds) |

Molecular Structure Visualization

The three-dimensional arrangement of atoms dictates the molecule's reactivity and interactions. The following diagram illustrates the chemical structure of N-Boc-3,5-diiodo-L-thyronine, highlighting the core thyronine backbone, the positions of the iodine atoms, and the N-terminal Boc protecting group.

Caption: Chemical structure of N-Boc-3,5-diiodo-L-thyronine.

Synthetic Strategy and Workflow

The synthesis of N-Boc-3,5-diiodo-L-thyronine is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and effective route begins with a protected tyrosine derivative, which is first iodinated and then coupled with a second phenolic ring.

Conceptual Synthesis Workflow

The overall logic of the synthesis involves building the thyronine ether linkage after establishing the di-iodo substitution pattern on the inner ring. This sequence is crucial because direct iodination of a pre-formed thyronine skeleton could lead to a mixture of products with iodine at various positions on both rings.

Caption: Generalized synthetic workflow for Boc-3,5-diiodo-L-thyronine.

Detailed Experimental Protocol: Synthesis from Boc-OMe-L-tyrosine

This protocol is adapted from established methodologies for the synthesis of di-iodinated thyronine derivatives.[13] It represents a reliable and reproducible pathway for obtaining the target compound.

Step 1: Iodination of N-Boc-L-tyrosine methyl ester

-

Rationale: The starting material is protected at both the amine (Boc) and carboxylic acid (methyl ester) groups to prevent side reactions. N-Iodosuccinimide (NIS) is chosen as the iodinating agent because it is an electrophilic source of iodine that selectively targets the electron-rich positions ortho to the hydroxyl group on the tyrosine ring. Dichloromethane (DCM) is a suitable inert solvent. The reaction is run at 0°C to control the reaction rate and minimize potential byproducts.

-

Procedure:

-

Dissolve N-Boc-L-tyrosine methyl ester (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., argon).

-

Cool the solution to 0°C in an ice bath.

-

Add N-Iodosuccinimide (2.2 eq) portion-wise to the stirring solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30-60 minutes).

-

Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess iodine.

-

Perform a liquid-liquid extraction using ethyl acetate and water. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product using High-Performance Flash Chromatography (HPFC) with a hexanes/ethyl acetate gradient to yield pure N-Boc-3,5-diiodo-L-tyrosine methyl ester.[13]

-

Step 2: Copper-Catalyzed Ether Linkage Formation

-

Rationale: This step forms the diaryl ether bond that is characteristic of the thyronine structure. A copper(II)-mediated Chan-Lam-Evans coupling is a common strategy. It couples the di-iodinated tyrosine derivative with a boronic acid derivative of the second phenyl ring. The base is required to facilitate the reaction, and molecular sieves are used to ensure anhydrous conditions, which are critical for the efficiency of the organometallic catalyst.

-

Procedure:

-

To a flame-dried flask containing 4 Å molecular sieves, add 4-(triisopropylsilyloxyphenyl) boronic acid (2.5 eq), dry copper(II) acetate (1.0 eq), and anhydrous DCM under an argon atmosphere.[13]

-

Add a base such as diisopropylethylamine (DIPEA) (5.0 eq) and pyridine (5.0 eq). Stir for 10 minutes.[13]

-

Add a solution of N-Boc-3,5-diiodo-L-tyrosine methyl ester (1.0 eq) in DCM dropwise.

-

Allow the reaction to stir at room temperature for 24-48 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture and purify the crude product via chromatography to yield the protected thyronine derivative. The silyl protecting group on the outer ring is typically cleaved during workup or purification.

-

Step 3: Saponification of the Methyl Ester

-

Rationale: The final step to obtain the title compound is the selective cleavage of the methyl ester to reveal the free carboxylic acid. Saponification using a mild base like lithium hydroxide (LiOH) in a methanol/water system is effective and minimizes the risk of cleaving the Boc group, which requires strong acid.

-

Procedure:

-

Dissolve the product from Step 2 in methanol at a cool temperature (e.g., 4°C).

-

Add a solution of lithium hydroxide (LiOH) (5.0 eq) in water.[13]

-

Stir the reaction for 1-2 hours at 4°C, monitoring for the disappearance of the starting material by TLC.

-

Once complete, carefully acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.

-

Extract the product with an organic solvent, dry, and concentrate to yield N-Boc-3,5-diiodo-L-thyronine.

-

Key Applications in Drug Development and Research

N-Boc-3,5-diiodo-L-thyronine is primarily a research tool, valued for its utility as a synthetic building block and a precursor to biologically active molecules.

-

Intermediate for Novel Thyromimetics: The most direct application is its use as a precursor for synthesizing novel thyroid hormone analogues. The free carboxylic acid can be coupled with other molecules, or the Boc group can be removed to allow for modifications at the amine terminus. Researchers have used this scaffold to create derivatives with substitutions at the 3' position of the outer ring to probe the binding pocket of thyroid hormone receptors.[2]

-

Precursor for Radiolabeled Tracers: The structure is ideal for the synthesis of radiolabeled compounds. For instance, incorporating radioactive iodine isotopes (e.g., ¹²⁵I) allows for the creation of high-specific-activity tracers used in receptor binding assays, metabolic fate studies, and in vivo imaging.[14]

-

Investigating 3,5-Diiodo-L-thyronine (T2) Metabolism: By deprotecting N-Boc-3,5-diiodo-L-thyronine, researchers can obtain pure 3,5-diiodo-L-thyronine (T2) for biological studies.[13] T2 is an active metabolite that has garnered significant interest for its thyromimetic effects, which may be tissue-selective and potentially dissociated from the undesirable side effects (e.g., cardiac stress) of T3.[15][16][17] Studies using T2 investigate its role in increasing energy expenditure, reducing fat mass, and improving insulin sensitivity, making it a molecule of interest for metabolic disorders like obesity and hepatic steatosis.[3][6][18]

Conclusion

N-Boc-3,5-diiodo-L-thyronine is a cornerstone intermediate in the field of thyroid hormone research. Its chemical structure, stabilized by the Boc protecting group, provides a robust platform for the synthesis of complex analogues and radiolabeled tracers. The well-defined synthetic pathways allow for its reliable production, empowering researchers to explore the nuanced roles of thyroid hormone metabolites like T2 in regulating metabolism and to design novel thyromimetic agents with potentially improved therapeutic profiles. This guide provides the foundational chemical knowledge required for scientists and drug development professionals to effectively utilize this important compound in their research endeavors.

References

-

Bundy, G. L., & Gorman, R. R. (2014). THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE. Organic Preparations and Procedures International, 46(3), 253–259. [Link]

-

CP Lab Safety. (n.d.). Boc-3, 5-diiodo-L-thyronine, min 99%, 1 gram. Retrieved from [Link]

-

Chem-Impex International, Inc. (n.d.). Boc-3,5-diiodo-L-tyrosine. Retrieved from [Link]

-

Chem-Impex International, Inc. (n.d.). Boc-3,5-diiodo-L-tyrosine methyl ester. Retrieved from [Link]

-

Sorimachi, K., & Cahnmann, H. J. (1977). A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. Endocrinology, 101(4), 1276–1280. [Link]

-

LookChem. (n.d.). 3,3,5-Triiodo-L-thyronine CAS NO.6893-02-3. Retrieved from [Link]

-

Hernandez, A. (2015). 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects? Endocrinology, 156(1), 5–8. [Link]

-

Bolger, R. E., Jorgensen, E. C., & Kollman, P. A. (1988). Thyroid hormone analogues. Synthesis of 3'-substituted 3,5-diiodo-L-thyronines and quantitative structure-activity studies of in vitro and in vivo thyromimetic activities in rat liver and heart. Journal of Medicinal Chemistry, 31(1), 37–54. [Link]

-

ResearchGate. (n.d.). Synthesis of compound 13 starting from 3,5‐diiodo‐L‐thyronine through stepwise bromination and iodination. Retrieved from [Link]

-

Coppola, M., Cioffi, F., & Goglia, F. (2019). 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. Frontiers in Endocrinology, 10, 738. [Link]

-

MtoZ Biolabs. (n.d.). 3,5-Diiodo-L-Thyronine Analysis Service. Retrieved from [Link]

-

Giammanco, M. M., Leto, G., & Marini, H. R. (2021). Metabolic effects of 3,5-Diiodo-L-Thyronine. Journal of Biological Research, 94(1). [Link]

-

ResearchGate. (2021). Metabolic effects of 3,5-Diiodo-L-Thyronine. Retrieved from [Link]

-

Pirola, I., Gandossi, E., & Chiovato, L. (2019). Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study. Frontiers in Endocrinology, 10, 85. [Link]

-

Ball, S. G., Sokolov, J., & Chin, W. W. (1997). 3,5-Diiodo-L-thyronine (T2) has selective thyromimetic effects in vivo and in vitro. Journal of Molecular Endocrinology, 19(2), 137–147. [Link]

-

Jonas, W., Lietzow, J., & Wohlgemuth, F. (2015). 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice. Endocrinology, 156(1), 389–399. [Link]

-

Moreno, M., Lanni, A., & Goglia, F. (2010). The effects of 3,5-diiodothyronine on energy balance. Frontiers in Physiology, 1, 53. [Link]

-

ResearchGate. (n.d.). Thyroid hormone receptor occupancy and biological effects of 3,5,3,-L- triiodothyronine (T3) in GH4C1 rat pituitary tumour cells. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Fmoc/Boc‐3,5‐diiodo‐L‐ Tyr‐OH. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Thyroid hormone analogues. Synthesis of 3'-substituted 3,5-diiodo-L-thyronines and quantitative structure-activity studies of in vitro and in vivo thyromimetic activities in rat liver and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3,5-Diiodo-L-Thyronine Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 5. pagepressjournals.org [pagepressjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. The effects of 3,5-diiodothyronine on energy balance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. calpaclab.com [calpaclab.com]

- 10. BOC-3,5-DIIODO-L-THYRONINE price,buy BOC-3,5-DIIODO-L-THYRONINE - chemicalbook [m.chemicalbook.com]

- 12. 3,3,5-Triiodo-L-thyronine, CasNo.6893-02-3 BOC Sciences United States [bocscichem.lookchem.com]

- 13. THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biosynth.com [biosynth.com]

- 17. caymanchem.com [caymanchem.com]

- 18. 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

Biological significance of N-Boc protected diiodothyronine

An In-Depth Technical Guide to the Biological Significance of N-Boc Protected 3,5-Diiodo-L-Thyronine (N-Boc-T2)

Executive Summary

N-tert-butyloxycarbonyl (N-Boc) protected 3,5-diiodo-L-thyronine (N-Boc-T2) is a chemically modified derivative of 3,5-diiodo-L-thyronine (T2), an endogenous and biologically active metabolite of thyroid hormones. While not naturally occurring, the significance of N-Boc-T2 in the scientific and pharmaceutical landscape is twofold. Primarily, it serves as a pivotal synthetic intermediate, enabling the precise chemical manipulation of the thyronine scaffold to develop novel therapeutic analogs and research compounds. Secondly, it possesses significant potential as a prodrug, masking the active T2 molecule until its cleavage under specific physiological conditions, thereby offering a strategic approach to modulate its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of the chemistry, biological context, and practical applications of N-Boc-T2 for researchers, chemists, and drug development professionals.

The Active Moiety: Understanding 3,5-Diiodo-L-Thyronine (T2)

To appreciate the role of N-Boc-T2, one must first understand the biological importance of its parent compound, T2. The thyroid gland primarily produces thyroxine (T4), which is deiodinated in peripheral tissues to the more potent 3,3′,5-triiodo-L-thyronine (T3), the principal mediator of thyroid hormone effects via nuclear thyroid hormone receptors (TRs).[1] T2 is a further metabolite in this cascade.

For decades, T2 was considered an inactive byproduct due to its very low affinity for TRs.[2][3] However, a substantial body of evidence now demonstrates that T2 possesses significant biological activity, much of which is initiated through rapid, non-genomic pathways independent of TR-mediated gene transcription.[3]

Key Biological Effects of T2:

-

Stimulation of Metabolism: T2 is a potent stimulator of cellular respiration and energy expenditure.[2][4] Its administration has been shown to rapidly increase the resting metabolic rate.[5]

-

Mitochondrial Targeting: A primary site of action for T2 is the mitochondrion, where it can modulate the efficiency of the respiratory chain and stimulate fatty acid oxidation.[3][4]

-

Hypolipidemic Effects: T2 has demonstrated favorable effects on lipid profiles, powerfully reducing adiposity and lowering cholesterol levels in animal models, making it a molecule of interest for metabolic disorders.[5][6]

-

Selective Thyromimetic Activity: Some studies suggest T2 exhibits tissue-selective effects, for instance, suppressing pituitary Thyroid-Stimulating Hormone (TSH) at doses that do not cause significant peripheral thyrotoxic effects like tachycardia.[7]

This unique profile—potent metabolic action with potentially reduced classical thyroid-related side effects—makes T2 and its derivatives attractive targets for drug development.

The Chemistry and Rationale of N-Boc Protection

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. Its function is to temporarily "mask" the reactive amine on the L-thyronine backbone, preventing it from participating in unwanted side reactions while other parts of the molecule are being modified.[8]

Key Chemical Properties:

-

Stability: The N-Boc group is stable under a wide range of reaction conditions, including those that are basic, nucleophilic, or involve hydrogenolysis.[8]

-

Acid-Lability: Its primary advantage is its susceptibility to cleavage (deprotection) under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][9] This orthogonality allows for selective deprotection without disturbing other acid-stable parts of the molecule.

The synthesis of N-Boc-T2 typically begins with N-Boc protection of L-tyrosine, followed by iodination and subsequent coupling reactions to form the thyronine ether bridge.[1] This strategic use of the Boc group is fundamental to the controlled synthesis of T2 analogs.

N-Boc-T2 as a Synthetic Intermediate in Drug Development

The primary and most established role of N-Boc-T2 is as a key intermediate in medicinal chemistry. By protecting the foundational amine group, chemists can selectively perform reactions on the phenolic ring, the non-phenolic ring, or the 4'-hydroxyl group. This control is essential for generating libraries of novel thyronine analogs to probe structure-activity relationships (SAR).[10]

Applications in Drug Discovery:

-

Analog Synthesis: N-Boc-T2 is the precursor for creating derivatives with modified substituents at the 3' or 5' positions to enhance potency, selectivity, or pharmacokinetic properties.[10]

-

SAR Studies: By generating a series of related compounds from a common N-Boc-T2 core, researchers can systematically determine which molecular features are critical for biological activity.

-

Radiolabeling: The synthesis of radiolabeled T2, for use in binding assays and metabolic studies, often employs an N-Boc protected intermediate to direct the placement of isotopes like ¹²⁵I.[11]

N-Boc-T2 as a Prodrug: A Metabolic Trojan Horse

Beyond its synthetic utility, N-Boc-T2 has significant potential as a prodrug. A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in vivo. The acid-labile nature of the N-Boc group makes it an ideal candidate for oral drug delivery, as it can remain intact until it reaches the highly acidic environment of the stomach (pH 1.5-3.5), where it would be cleaved to release active T2.

This concept is not theoretical; law enforcement has encountered illicit substances like N-t-Boc-MDMA and N-t-Boc-methamphetamine, designed to be non-regulated precursors that convert to the active drug upon ingestion.[12][13] Experiments have confirmed that simulated gastric fluid can efficiently cleave the N-Boc group from these molecules.[13]

Potential Pharmacokinetic Advantages:

-

Improved Stability: The Boc group can protect the parent drug from degradation in the gastrointestinal tract before reaching the site of absorption.

-

Modified Absorption Profile: Masking the polar amine group increases the lipophilicity of the molecule, which could alter its absorption characteristics across the intestinal wall.

-

Controlled Release: The rate of deprotection in the stomach could provide a form of controlled release of the active T2 molecule.

Sources

- 1. THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE - PMC [pmc.ncbi.nlm.nih.gov]

- 2. protein.bio.msu.ru [protein.bio.msu.ru]

- 3. Biological effects of 3,5-diiodothyronine (T(2)) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diiodothyronine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]

- 6. 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,5-Diiodo-L-thyronine (T2) has selective thyromimetic effects in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thyroid hormone analogues. Synthesis of 3'-substituted 3,5-diiodo-L-thyronines and quantitative structure-activity studies of in vitro and in vivo thyromimetic activities in rat liver and heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Human and rat microsomal metabolites of N-tert-butoxycarbonylmethamphetamine and its urinary metabolites in rat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. N-t-BOC-MDMA - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide on Boc-3,5-diiodo-L-thyronine for Studying Thyroid Hormone Metabolism

Authored by a Senior Application Scientist

Abstract

The intricate network of thyroid hormone (TH) metabolism, orchestrated primarily by the deiodinase family of enzymes, presents a significant challenge to researchers. The dynamic interconversion of thyroid hormones, varying tissue-specific activities, and the pleiotropic effects of these hormones necessitate sophisticated tools for precise investigation. This technical guide introduces Boc-3,5-diiodo-L-thyronine (Boc-T2) as a pivotal research compound for elucidating the roles of 3,5-diiodo-L-thyronine (T2), a metabolically active derivative of thyroid hormone. We will delve into the rationale for its use, its chemical properties, and detailed protocols for its application in both in vitro and cell-based assays. This guide is intended for researchers, scientists, and drug development professionals actively engaged in endocrinology, metabolism, and therapeutic discovery.

Introduction: The Complex Landscape of Thyroid Hormone Metabolism

Thyroid hormones are critical regulators of development, growth, and metabolism. The prohormone thyroxine (T4) is converted to the more biologically active 3,5,3'-triiodothyronine (T3) by the action of deiodinase enzymes. These enzymes can also inactivate thyroid hormones, creating a complex web of regulation that fine-tunes thyroid hormone signaling in a tissue-specific manner.[1]

Recent research has highlighted the biological significance of other thyroid hormone metabolites, such as 3,5-diiodo-L-thyronine (T2).[2] T2 has been shown to exert thyromimetic effects, particularly on energy and lipid metabolism, often without the thyrotoxic side effects associated with T3.[3] These properties make T2 and its metabolic pathways a subject of intense research for potential therapeutic applications in metabolic disorders like obesity and hepatic steatosis.[4][5]

The study of T2 is hampered by its endogenous nature and rapid metabolism. To overcome these challenges, chemically modified analogs are invaluable tools. This guide focuses on one such tool: Boc-3,5-diiodo-L-thyronine.

Boc-3,5-diiodo-L-thyronine: A Chemically-Engineered Tool for a Biological Puzzle

Boc-3,5-diiodo-L-thyronine is a derivative of T2 where the amino group of the L-thyronine backbone is protected by a tert-butyloxycarbonyl (Boc) group. This chemical modification confers several advantages for researchers.

The Rationale for Boc Protection

The Boc protecting group is a cornerstone of modern organic chemistry, particularly in peptide synthesis.[6] Its application to T2 provides the following benefits for studying thyroid hormone metabolism:

-

Enhanced Stability: The Boc group protects the amino acid moiety from enzymatic degradation, increasing the compound's stability in experimental systems.

-

Improved Solubility: The lipophilic nature of the Boc group can enhance the solubility of T2 in organic solvents used for stock solutions and may influence its membrane permeability.[7]

-

Prodrug Strategy: In cell-based assays, the Boc group can be cleaved by intracellular esterases, leading to the controlled release of the active T2 molecule within the cell. This allows for a more sustained and localized effect, mimicking a continuous endogenous production more closely than a bolus administration of T2.

Chemical Properties of Boc-3,5-diiodo-L-thyronine

A summary of the key chemical properties of Boc-3,5-diiodo-L-thyronine is provided in the table below.

| Property | Value | Source |

| CAS Number | 178877-78-6 | [8] |

| Molecular Formula | C20H21I2NO6 | [8] |

| Molecular Weight | 625.2 g/mol | [8] |

| Appearance | Solid Powder | [] |

| Storage | Store at -20°C | [] |

Synthesis of Boc-3,5-diiodo-L-thyronine

The synthesis of Boc-3,5-diiodo-L-thyronine can be achieved through a multi-step process, beginning with the protection of L-tyrosine, followed by iodination and ether linkage formation. A plausible synthetic route is outlined below.

Caption: Plausible synthetic pathway for Boc-3,5-diiodo-L-thyronine.

This synthetic scheme is based on established methods for the synthesis of iodothyronines and Boc-protected amino acids.[10][11]

Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization may be necessary for specific experimental systems.

In Vitro Deiodinase Activity Assay

This assay is designed to investigate the potential of Boc-T2 to act as a substrate or inhibitor of deiodinase enzymes.

Caption: Workflow for an in vitro deiodinase assay using Boc-T2.

Step-by-Step Methodology:

-

Enzyme Source Preparation: Prepare microsomal fractions from tissues of interest (e.g., rat liver for high deiodinase 1 activity) or use recombinant human deiodinases expressed in a suitable cell line.[12]

-

Reagent Preparation:

-

Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4) containing 1 mM EDTA.

-

Cofactor: 10 mM dithiothreitol (DTT).

-

Substrate Stock Solutions: Prepare 10 mM stock solutions of Boc-3,5-diiodo-L-thyronine, T3, and T4 in DMSO.

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine 50 µL of microsomal protein (10-50 µg), 50 µL of assay buffer with DTT, and 50 µL of the substrate solution (diluted to the desired final concentration in assay buffer).

-

Incubate at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Reaction Quenching: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., ¹³C-labeled T2).

-

Sample Processing: Vortex and centrifuge the samples to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.

-

LC-MS/MS Analysis: Use a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the parent compound (Boc-T2) and its potential metabolites (e.g., T2, mono-iodothyronine).[13][14]

-

Data Analysis: Determine the kinetic parameters (Km and Vmax) if Boc-T2 is a substrate, or the inhibitory constant (Ki) if it acts as an inhibitor of the deiodination of T3 or T4.

Self-Validation: The protocol's integrity is maintained by including appropriate controls: a no-enzyme control to account for non-enzymatic degradation, a no-substrate control to establish the background, and a known substrate (e.g., T3 or T4) as a positive control for enzyme activity.

Cell-Based Assay for Metabolic Activity

This protocol outlines the use of Boc-T2 to study its effects on cellular metabolism, for instance, in a hepatocyte cell line like HepG2.

Step-by-Step Methodology:

-

Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% FBS) to 80-90% confluency in 6-well plates.

-

Treatment: Replace the culture medium with a serum-free medium containing various concentrations of Boc-3,5-diiodo-L-thyronine (e.g., 0.1 µM to 10 µM) or T2 as a positive control. A vehicle control (DMSO) should also be included.

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

-

Assessment of Cellular Respiration:

-

Measure the oxygen consumption rate (OCR) using a Seahorse XF Analyzer to assess mitochondrial respiration.

-

Perform a mitochondrial stress test by sequential injections of oligomycin, FCCP, and rotenone/antimycin A to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

-

-

Gene Expression Analysis:

-

Isolate total RNA from the treated cells.

-

Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of genes involved in lipid metabolism (e.g., CPT1A, ACOX1) and glucose metabolism (e.g., G6PC, PEPCK).

-

-

Western Blot Analysis:

-

Prepare cell lysates and determine protein concentrations.

-

Perform western blotting to analyze the protein levels of key metabolic regulators (e.g., phosphorylated AMPK, PGC-1α).

-

Self-Validation: The causality of the observed effects is established by a clear dose-response relationship. The inclusion of T2 as a positive control helps to validate that the effects of Boc-T2 are mediated by its conversion to the active metabolite.

Data Interpretation and Expected Outcomes

-

In Vitro Assays: If Boc-T2 is a substrate for deiodinases, you would expect to see the formation of T2 over time. If it is an inhibitor, you would observe a decrease in the deiodination of the natural substrate (T3 or T4).

-

Cell-Based Assays: Treatment with Boc-T2 is expected to lead to an increase in cellular respiration and the expression of genes involved in fatty acid oxidation, consistent with the known metabolic effects of T2.[2][15]

Caption: Proposed mechanism of action of Boc-T2 in cell-based assays.

Conclusion

Boc-3,5-diiodo-L-thyronine is a valuable and versatile tool for researchers investigating the complex roles of T2 in thyroid hormone metabolism. Its enhanced stability and ability to act as a prodrug provide a means to dissect the intricate signaling pathways and metabolic effects of this important thyroid hormone metabolite. The protocols and insights provided in this guide are intended to empower researchers to design and execute robust experiments that will further our understanding of thyroid physiology and pathology.

References

-

Moreno, M., Lombardi, A., Lanni, A., & Goglia, F. (2018). 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. Frontiers in Endocrinology, 9, 58. [Link]

-

Giammanco, M. M., Leto, G., & Marini, H. R. (2021). Metabolic effects of 3,5-Diiodo-L-Thyronine. Journal of Biological Research, 94(1). [Link]

-

Lombardi, A., de Lange, P., Silvestri, E., Busiello, R. A., Lanni, A., Goglia, F., & Moreno, M. (2015). The effects of 3,5-diiodothyronine on energy balance. Frontiers in Physiology, 6, 33. [Link]

-

Gnoni, A., Gena, P., & Gnoni, G. V. (2020). 3,5 Diiodo-l-Thyronine (T2) Promotes the Browning of White Adipose Tissue in High-Fat Diet-Induced Overweight Male Rats Housed at Thermoneutrality. International Journal of Molecular Sciences, 21(18), 6885. [Link]

-

Antonelli, A., Fallahi, P., & Ferrari, S. M. (2011). 3,5-diiodo-L-thyronine increases resting metabolic rate and reduces body weight without undesirable side effects. Journal of Biological Regulators and Homeostatic Agents, 25(4), 655–660. [Link]

-

Chem-Impex International. (n.d.). Boc-3,5-diiodo-L-tyrosine. Retrieved from [Link]

-

Lin, H. Y., Davis, F. B., & Davis, P. J. (2013). THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE. Organic Syntheses, 90, 205–214. [Link]

-

Cody, V., & Wojtczak, A. (1987). Synthesis of side chain-modified iodothyronines. International Journal of Peptide and Protein Research, 30(5), 652–661. [Link]

-

Glatt, S., Jones, B., & Le, H. (2015). Development of in vitro rat, dog and human deiodinase inhibition assays with LC-MS/MS analysis for the identification of endocrine disruptors. Poster Presentation at the 35th Annual Meeting of the Society of Environmental Toxicology and Chemistry (SETAC). [Link]

-

Palleschi, S., Lorenzini, S., & Izzotti, A. (2019). Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study. Frontiers in Endocrinology, 10, 79. [Link]

-

Horst, C., Rokos, H., & Seitz, H. J. (1997). 3,5-diiodo-L-thyronine stimulates type 1 5'deiodinase activity in rat anterior pituitaries in vivo and in reaggregate cultures and GH3 cells in vitro. Endocrinology, 138(8), 3242–3248. [Link]

-

Lorenzini, S., Palleschi, S., & Izzotti, A. (2019). Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study. Frontiers in Endocrinology, 10, 79. [Link]

-

Köhrle, J. (2015). 3,5-T2—A Janus-Faced Thyroid Hormone Metabolite Exerts Both Canonical T3-Mimetic Endocrine and Intracrine Hepatic Action. Frontiers in Endocrinology, 6, 101. [Link]

-

Jonas, W., Lietzow, J., Wohlgemuth, F., Hoefig, C. S., Wiedmer, P., Schweizer, U., ... & Köhrle, J. (2015). 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice. Endocrinology, 156(1), 389–399. [Link]

-

Palleschi, S., Lorenzini, S., & Izzotti, A. (2019). Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study. Frontiers in Endocrinology, 10, 79. [Link]

-

Visser, T. J. (1979). Mechanism of action of iodothyronine-5'-deiodinase. Biochimica et Biophysica Acta (BBA) - Enzymology, 569(2), 302–308. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Multifaceted Roles of 3,5-Diiodo-L-thyronine (CAS 1041-01-6) in Research. Retrieved from [Link]

-

Sabatino, L., Iervasi, G., & Coceani, F. (2018). 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart. Frontiers in Physiology, 9, 133. [Link]

-

Jorgensen, E. C., & Andrea, T. A. (1978). Thyroid hormone analogues. Synthesis of 3'-substituted 3,5-diiodo-L-thyronines and quantitative structure-activity studies of in vitro and in vivo thyromimetic activities in rat liver and heart. Journal of Medicinal Chemistry, 21(4), 323–329. [Link]

-

Visser, T. J., & van Overmeeren-Kaptein, E. (1980). Study on the enzymatic 5'-deiodination of 3',5'-diiodothyronine using a radioimmunoassay for 3'-iodothyronine. Biochimica et Biophysica Acta (BBA) - General Subjects, 631(2), 246–252. [Link]

-

Fields, G. B. (2011). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current Protocols in Protein Science, Chapter 18, Unit 18.2. [Link]

-

LaLone, C. A., Villeneuve, D. L., & Burgoon, L. D. (2019). Combining In Vitro and In Silico New Approach Methods to Investigate Type 3 Iodothyronine Deiodinase Chemical Inhibition Across Species. Environmental Toxicology and Chemistry, 38(11), 2491–2503. [Link]

-

Cheng, S. Y., Maxfield, F. R., Robbins, J., Willingham, M. C., & Pastan, I. H. (1980). Receptor-mediated uptake of 3,3',5-triiodo-L-thyronine by cultured fibroblasts. Proceedings of the National Academy of Sciences of the United States of America, 77(6), 3425–3429. [Link]

-

Bianco, A. C., Salvatore, D., Gereben, B., Berry, M. J., & Larsen, P. R. (2002). Biochemistry, cellular and molecular biology, and physiological roles of the iodothyronine selenodeiodinases. Endocrine Reviews, 23(1), 38–89. [Link]

-

Martinez, M. E., & Forli, S. (2020). Thyroxine binding to type III iodothyronine deiodinase. Scientific Reports, 10(1), 1–13. [Link]

-

Bianco, A. C. (2014). 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects?. Endocrinology, 155(1), 3–5. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Wille, A., & Kaiser, D. (2012). Selective Mono-Boc-Protection of Bispidine. Molbank, 2012(2), M764. [Link]

-

Dey, S., & Garner, P. (2000). Synthesis of tert-butoxycarbonyl (Boc)-protected purines. The Journal of Organic Chemistry, 65(22), 7697–7699. [Link]

Sources

- 1. e-enm.org [e-enm.org]

- 2. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pagepressjournals.org [pagepressjournals.org]

- 5. 3,5 Diiodo-l-Thyronine (T2) Promotes the Browning of White Adipose Tissue in High-Fat Diet-Induced Overweight Male Rats Housed at Thermoneutrality [mdpi.com]

- 6. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. scbt.com [scbt.com]

- 10. THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Boc-Protected Amino Groups [organic-chemistry.org]

- 12. endocrine-abstracts.org [endocrine-abstracts.org]

- 13. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study [frontiersin.org]

- 15. The effects of 3,5-diiodothyronine on energy balance - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Synthesis of Boc-3,5-diiodo-L-thyronine: Principles and Practices

This technical guide provides an in-depth exploration of the discovery and initial synthesis of N-tert-butyloxycarbonyl-3,5-diiodo-L-thyronine (Boc-3,5-diiodo-L-thyronine). Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the strategic considerations, key methodologies, and underlying chemical principles for the preparation of this important thyroid hormone analog. We will delve into the rationale behind the synthetic route, from the selection of starting materials to the critical protection and coupling strategies, culminating in the isolation of the target compound.

Introduction: The Significance of Iodinated Thyronines and the Role of N-Boc Protection

Thyroid hormones, primarily 3,5,3',5'-tetraiodo-L-thyronine (thyroxine, T4) and 3,5,3'-triiodo-L-thyronine (T3), are critical regulators of metabolism, growth, and development in vertebrates.[1][2][3] Analogs of these hormones, such as 3,5-diiodo-L-thyronine (T2), are valuable tools in endocrinological research and drug discovery, helping to dissect the complex signaling pathways of thyroid hormone receptors.[4] The synthesis of these molecules, however, requires a nuanced approach to regioselective iodination and the prevention of unwanted side reactions.

The introduction of a tert-butyloxycarbonyl (Boc) protecting group onto the alpha-amino group of the L-thyronine precursor is a cornerstone of a successful synthetic strategy.[5][6][7] The Boc group serves several critical functions:

-

Prevention of N-iodination: It shields the reactive amine from the electrophilic iodinating agents used to modify the aromatic rings.

-

Enhanced Solubility: The lipophilic nature of the Boc group often improves the solubility of synthetic intermediates in common organic solvents, facilitating reaction and purification.[8]

-

Chiral Integrity: By protecting the amine, the risk of racemization at the chiral center under various reaction conditions is minimized.

-

Controlled Deprotection: The Boc group is stable under a range of conditions but can be reliably removed with acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), without compromising the integrity of the final molecule.[7][9]

This guide will focus on a common and logical synthetic pathway, commencing with the readily available amino acid L-tyrosine.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic pathway for Boc-3,5-diiodo-L-thyronine begins by disconnecting the ether linkage, a key feature of the thyronine scaffold. This leads back to two key precursors: a protected and di-iodinated L-tyrosine derivative and a suitably activated phenolic component.

Caption: Retrosynthetic analysis of Boc-3,5-diiodo-L-thyronine.

The forward synthesis, therefore, involves three main stages:

-

Preparation of the Di-iodotyrosine Core: Protection of the amine and carboxyl groups of L-tyrosine, followed by regioselective iodination at the 3 and 5 positions of the phenolic ring.

-

Formation of the Diphenyl Ether Linkage: Coupling of the protected di-iodotyrosine with a second phenolic ring.

-

Final Deprotection Steps: Selective removal of protecting groups to yield the desired product.

Experimental Protocols and Mechanistic Insights

This section details the step-by-step synthesis, providing both the procedural details and the rationale for the chosen reagents and conditions.

Stage 1: Synthesis of N-Boc-3,5-diiodo-L-tyrosine Methyl Ester

The initial phase focuses on preparing a key intermediate, a fully protected and di-iodinated tyrosine derivative.

The synthesis begins with the protection of both the amino and carboxylic acid functionalities of L-tyrosine. This is crucial to prevent side reactions in subsequent steps.

Step 1: Carboxyl Group Protection (Esterification)

The carboxylic acid is typically converted to a methyl ester to prevent it from interfering with the N-protection step and to improve solubility.

-

Protocol: L-tyrosine is suspended in methanol, and the mixture is cooled in an ice bath. Thionyl chloride (SOCl₂) is added dropwise. The reaction is then refluxed until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure to yield L-tyrosine methyl ester hydrochloride.

-

Causality: The use of SOCl₂ with methanol generates HCl in situ, which catalyzes the Fischer esterification. This is a classic and efficient method for esterifying amino acids.

Step 2: Amino Group Protection (N-Boc Formation)

The amino group of the tyrosine methyl ester is then protected with the Boc group.

-

Protocol: L-tyrosine methyl ester hydrochloride is dissolved in a suitable solvent like dichloromethane (DCM). A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to neutralize the hydrochloride salt. Di-tert-butyl dicarbonate (Boc₂O) is then added, and the reaction is stirred at room temperature.[9] Upon completion, the reaction is worked up by washing with aqueous acid and brine, followed by drying and evaporation of the solvent to yield Boc-L-tyrosine methyl ester.

-

Causality: The base is essential to deprotonate the ammonium salt, freeing the lone pair of the nitrogen to act as a nucleophile. It then attacks one of the carbonyl carbons of Boc₂O, leading to the formation of the stable carbamate linkage.

With both reactive groups protected, the phenolic ring of the tyrosine derivative is activated towards electrophilic aromatic substitution.

-

Protocol: Boc-L-tyrosine methyl ester is dissolved in a solvent such as DCM or methanol and cooled to 0 °C. N-Iodosuccinimide (NIS) is added portion-wise.[10] The reaction progress is monitored by TLC. Once the starting material is consumed, the reaction is quenched with a solution of sodium thiosulfate (Na₂S₂O₃) to destroy any remaining NIS.[10] The product, N-Boc-3,5-diiodo-L-tyrosine methyl ester, is then isolated through extraction and purification, often by column chromatography.[10]

-

Causality: The hydroxyl group on the phenol ring is a strong activating group, directing electrophilic substitution to the ortho and para positions. Since the para position is blocked, iodination occurs exclusively at the two ortho positions (C3 and C5). NIS is a mild and effective source of electrophilic iodine (I⁺), making it preferable to harsher reagents like molecular iodine (I₂). Quenching with thiosulfate is a critical self-validating step to ensure no reactive iodine species persist, which could cause over-iodination or other side reactions during workup.

Stage 2: Copper-Mediated Ether Synthesis

The formation of the characteristic diphenyl ether bond of the thyronine structure is achieved through a copper-catalyzed Ullmann-type condensation.

-

Protocol: In a flame-dried flask under an inert atmosphere (e.g., argon), dry copper(II) acetate is added to a solution of 4-(triisopropyl)silyloxyphenyl boronic acid, diisopropylethylamine, and pyridine in anhydrous DCM.[10] The mixture is stirred before adding a solution of N-Boc-3,5-diiodo-L-tyrosine methyl ester.[10] The reaction is stirred at room temperature for an extended period (e.g., 48 hours).[10] The crude product is then subjected to the next deprotection step.

-

Causality: This is a modified Chan-Lam-Evans coupling reaction. The copper(II) acetate acts as a catalyst to mediate the coupling between the boronic acid and the phenol that will be formed in situ from the di-iodotyrosine derivative under the basic conditions. The use of a silyl-protected boronic acid is a strategic choice to improve stability and handling. The basic conditions (DIPEA, pyridine) are necessary for the reaction mechanism.

Stage 3: Final Deprotection Steps

The final stage involves the sequential removal of the protecting groups to yield the target molecule.

Step 1: Silyl Ether Deprotection

-

Protocol: The crude product from the coupling reaction is dissolved in tetrahydrofuran (THF). Tetrabutylammonium fluoride (TBAF) is added dropwise at 0 °C.[10] After a short reaction time, the reaction is worked up to yield the Boc- and methyl ester-protected 3,5-diiodo-L-thyronine.

-

Causality: TBAF is a standard and highly effective reagent for cleaving silyl ethers due to the high affinity of fluoride for silicon. This step is generally clean and high-yielding.

Step 2: Saponification of the Methyl Ester

-

Protocol: The resulting compound is dissolved in a mixture of methanol and water and cooled. An aqueous solution of lithium hydroxide (LiOH) is added to hydrolyze the methyl ester.[10] The reaction is monitored until completion, after which the methanol is removed, and the aqueous solution is acidified to precipitate the carboxylic acid.

-

Causality: LiOH is a strong base that saponifies the ester to a carboxylate salt. Subsequent acidification is required to protonate the carboxylate and yield the final carboxylic acid. This two-step process (base hydrolysis followed by acid workup) is a standard method for ester cleavage.

Step 3: Cleavage of the N-Boc Group

-

Protocol: The N-Boc protected di-iodo-thyronine is dissolved in a strong acid, typically 4 M HCl in dioxane or a solution of trifluoroacetic acid (TFA) in DCM.[9][10] The reaction is stirred at room temperature. Upon completion, the solvent and excess acid are removed under vacuum to yield the final product, 3,5-diiodo-L-thyronine, often as a hydrochloride or TFA salt. To obtain Boc-3,5-diiodo-L-thyronine, this final deprotection step is omitted.

-

Causality: The Boc group is designed to be labile under acidic conditions. The acid protonates the carbonyl oxygen of the carbamate, which facilitates the collapse of the protecting group into carbon dioxide and the stable tert-butyl cation.

Synthesis Workflow and Data Summary

The overall synthetic pathway is summarized in the workflow diagram below.

Caption: Overall workflow for the synthesis of Boc-3,5-diiodo-L-thyronine.

Table 1: Summary of Key Synthetic Transformations and Reagents

| Stage | Transformation | Key Reagents | Purpose |

| 1a | Esterification | Methanol, Thionyl Chloride | Protect carboxyl group, improve solubility. |

| 1b | N-Protection | Di-tert-butyl dicarbonate (Boc₂O) | Protect amino group, prevent side reactions.[7][9] |

| 1c | Iodination | N-Iodosuccinimide (NIS) | Regioselective di-iodination of the phenol ring.[10] |

| 2 | Ether Formation | Cu(OAc)₂, Boronic Acid Derivative | Formation of the thyronine diphenyl ether backbone.[10] |

| 3a | Silyl Deprotection | Tetrabutylammonium fluoride (TBAF) | Unmasking the phenolic hydroxyl group.[10] |

| 3b | Saponification | Lithium Hydroxide (LiOH) | Deprotection of the methyl ester to the carboxylic acid.[10] |

Conclusion

The synthesis of Boc-3,5-diiodo-L-thyronine is a multi-step process that relies on the principles of protecting group chemistry, electrophilic aromatic substitution, and transition-metal-catalyzed cross-coupling. The strategic use of the Boc protecting group is paramount for achieving a successful and high-purity synthesis. Each step, from the initial protection of L-tyrosine to the final deprotection events, must be carefully controlled and validated to ensure the integrity of the final product. This guide provides a robust framework for researchers to understand and implement the synthesis of this valuable chemical probe for studying thyroid hormone function.

References

-

Thyroid hormone analogues. Synthesis of 3'-substituted 3,5-diiodo-L-thyronines and quantitative structure-activity studies of in vitro and in vivo thyromimetic activities in rat liver and heart. Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. Available at: [Link]

-

Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis. Proprep. Available at: [Link]

-

THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE. Unknown Source. Available at: [Link]

-

SYNTHESIS OF NOVEL THYROID HORMONE ANALOGUES. VU Research Repository. Available at: [Link]

-

Boc Protected Compounds. Hebei Boze Chemical Co., Ltd.. Available at: [Link]

-

26.7: Peptide Synthesis. Chemistry LibreTexts. Available at: [Link]

-

Synthesis of 3-iodo-L-thyronine and its iodinated derivatives. Journal of Medicinal Chemistry. Available at: [Link]

-

A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. Endocrinology. Available at: [Link]

-

Synthesis and Secretion of Thyroid Hormones. Colorado State University. Available at: [Link]

-

Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available at: [Link]

-

Synthesis of 3-iodo-L-thyronine and its iodinated derivatives. ACS Publications. Available at: [Link]

-

Endocrinology | Synthesis of Thyroid Hormone. YouTube. Available at: [Link]

-

The many faces of thyroxine. PMC - NIH. Available at: [Link]

-

Thyroid Hormone Synthesis and Transport. myadlm.org. Available at: [Link]

-

Metabolism of Thyroid Hormone. Endotext - NCBI Bookshelf. Available at: [Link]

Sources

- 1. vuir.vu.edu.au [vuir.vu.edu.au]

- 2. Synthesis and Secretion of Thyroid Hormones [vivo.colostate.edu]

- 3. The many faces of thyroxine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of Thyroid Hormone - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. proprep.com [proprep.com]

- 7. Boc Protected Compounds [pt.bzchemicals.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Mechanism of Action of 3,5-Diiodo-L-Thyronine Derivatives: A Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

3,5-diiodo-L-thyronine (3,5-T2), once considered an inactive metabolite of thyroid hormone, has emerged as a potent modulator of energy metabolism with significant therapeutic potential.[1][2][3] Unlike triiodothyronine (T3), 3,5-T2 exerts rapid, non-genomic effects, primarily targeting the mitochondrion to stimulate resting metabolic rate and lipid oxidation.[1][4][5][6] This guide provides an in-depth technical framework for researchers and drug development professionals investigating the mechanism of action of 3,5-T2 and its derivatives. We will detail field-proven experimental protocols, from high-resolution respirometry to direct target engagement assays, and explain the causal logic behind their design and execution. The focus is on providing robust, self-validating methodologies to precisely dissect the molecular interactions of these compounds within the cell.

Introduction: The Unique Profile of 3,5-T2

Thyroid hormones are critical regulators of growth, development, and metabolism.[1][2] Their actions have traditionally been ascribed to the genomic effects of T3, mediated through nuclear thyroid hormone receptors (THRs).[1] However, 3,5-T2 has garnered significant interest due to its ability to stimulate metabolism, prevent diet-induced obesity, and reverse hepatic steatosis in animal models, often without the thyrotoxic side effects associated with T3, such as tachycardia.[4][7][8]

The primary mechanism of 3,5-T2 is believed to be independent of THR-mediated gene expression, focusing instead on direct and rapid modulation of mitochondrial function.[1][6][9] This unique profile makes 3,5-T2 and its derivatives attractive candidates for treating metabolic disorders like non-alcoholic fatty liver disease (NAFLD) and insulin resistance.[3][10] Understanding the precise molecular mechanisms is paramount for developing safe and effective therapeutics.

Core Mechanistic Hypothesis: Direct Mitochondrial Activation

The central hypothesis for 3,5-T2 action is its direct interaction with components of the mitochondrial respiratory chain. This interaction leads to an increase in oxidative phosphorylation and energy expenditure. Two key molecular targets have been identified:

-

Cytochrome c Oxidase (Complex IV): 3,5-T2 has been shown to bind to subunit Va of cytochrome c oxidase (COX), the terminal enzyme of the electron transport chain.[2][11] This binding allosterically reverses the inhibitory effect of ATP on the enzyme, thereby increasing its activity and the overall rate of respiration.[11][12]

-

Adenine Nucleotide Translocator (ANT): ANT is a protein in the inner mitochondrial membrane responsible for exchanging ADP and ATP. While the interaction is less defined than with COX, modulation of ANT is another potential mechanism by which T2 derivatives could influence mitochondrial energetics.[13]

These rapid, direct actions on mitochondria explain the swift increase in metabolic rate observed after 3,5-T2 administration, an effect seen within an hour, as opposed to the many hours or days required for genomic responses to T3.[9]

Below is a diagram illustrating the proposed signaling pathway of 3,5-T2 at the mitochondrion.

Sources

- 1. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism [frontiersin.org]

- 3. pagepressjournals.org [pagepressjournals.org]

- 4. Regulation of skeletal muscle mitochondrial activity by thyroid hormones: focus on the “old” triiodothyronine and the “emerging” 3,5-diiodothyronine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. db.cngb.org [db.cngb.org]

- 6. The effects of 3,5-diiodothyronine on energy balance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. joe.bioscientifica.com [joe.bioscientifica.com]

- 9. Effect of 3,5-di-iodo-L-thyronine on the mitochondrial energy-transduction apparatus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]